molecular formula C15H20ClNO B5730144 2-(4-chlorophenyl)-N-cycloheptylacetamide

2-(4-chlorophenyl)-N-cycloheptylacetamide

Cat. No. B5730144
M. Wt: 265.78 g/mol
InChI Key: IWPUKSUJFMMOBD-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-cycloheptylacetamide, also known as ketamine, is a synthetic dissociative anesthetic drug that was first synthesized in 1962. Since then, it has been extensively studied for its potential therapeutic applications in various medical fields, including psychiatry, pain management, and anesthesia. In

Mechanism of Action

Ketamine is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It also acts on other receptors, including the opioid receptors, serotonin receptors, and alpha-adrenergic receptors. The exact mechanism of action of 2-(4-chlorophenyl)-N-cycloheptylacetamide is not fully understood, but it is believed to involve the modulation of glutamate signaling and the activation of downstream signaling pathways.
Biochemical and Physiological Effects
Ketamine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to increase brain-derived neurotrophic factor (BDNF) levels, which may contribute to its antidepressant effects.
Ketamine has also been shown to have cardiovascular effects, including an increase in heart rate and blood pressure. It can also cause respiratory depression at high doses.

Advantages and Limitations for Lab Experiments

Ketamine has several advantages for use in lab experiments. It has a rapid onset of action and a short duration of action, which allows for precise timing of experiments. It also has a wide therapeutic index, meaning that the dose required for therapeutic effects is much lower than the dose required for toxic effects.
However, 2-(4-chlorophenyl)-N-cycloheptylacetamide also has several limitations for use in lab experiments. It can cause sedation and behavior changes, which may affect the results of experiments. It can also be difficult to administer in precise doses, as the effective dose can vary depending on the animal species, strain, and age.

Future Directions

There are several future directions for research on 2-(4-chlorophenyl)-N-cycloheptylacetamide. One area of research is the development of new 2-(4-chlorophenyl)-N-cycloheptylacetamide analogs with improved therapeutic properties and fewer side effects. Another area of research is the identification of biomarkers that can predict individual responses to 2-(4-chlorophenyl)-N-cycloheptylacetamide treatment. Finally, there is a need for further research on the long-term effects of 2-(4-chlorophenyl)-N-cycloheptylacetamide treatment, particularly in terms of its potential for abuse and addiction.
Conclusion
In conclusion, 2-(4-chlorophenyl)-N-cycloheptylacetamide is a synthetic dissociative anesthetic drug that has been extensively studied for its potential therapeutic applications in various medical fields. It acts as a non-competitive NMDA receptor antagonist and has a range of biochemical and physiological effects. While 2-(4-chlorophenyl)-N-cycloheptylacetamide has several advantages for use in lab experiments, it also has several limitations. There are several future directions for research on 2-(4-chlorophenyl)-N-cycloheptylacetamide, including the development of new analogs and the identification of biomarkers for individual responses to treatment.

Synthesis Methods

Ketamine is synthesized by the reaction of cyclohexanone with 4-chlorobenzyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with N,N-dimethylaminoethyl chloride. The resulting product is then purified to obtain 2-(4-chlorophenyl)-N-cycloheptylacetamide in its pure form.

Scientific Research Applications

Ketamine has been extensively studied for its potential therapeutic applications in various medical fields. In psychiatry, 2-(4-chlorophenyl)-N-cycloheptylacetamide has been shown to have rapid antidepressant effects in patients with treatment-resistant depression. It has also been studied for its potential use in the treatment of post-traumatic stress disorder (PTSD), anxiety disorders, and obsessive-compulsive disorder (OCD).
In pain management, 2-(4-chlorophenyl)-N-cycloheptylacetamide has been used as an adjuvant to opioids for the treatment of acute and chronic pain. It has also been studied for its potential use in the treatment of neuropathic pain and complex regional pain syndrome (CRPS).
In anesthesia, 2-(4-chlorophenyl)-N-cycloheptylacetamide has been used as a general anesthetic agent in both humans and animals. It has also been used as an analgesic agent during surgery.

properties

IUPAC Name

2-(4-chlorophenyl)-N-cycloheptylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO/c16-13-9-7-12(8-10-13)11-15(18)17-14-5-3-1-2-4-6-14/h7-10,14H,1-6,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPUKSUJFMMOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201237
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-chlorophenyl)-N-cycloheptylacetamide

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